molecular formula C9H9NO5 B569755 4-Ethoxy-6-nitro-2H-1,3-benzodioxole CAS No. 114426-30-1

4-Ethoxy-6-nitro-2H-1,3-benzodioxole

Cat. No.: B569755
CAS No.: 114426-30-1
M. Wt: 211.173
InChI Key: KVFIQUSVDUMCON-UHFFFAOYSA-N
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Description

4-Ethoxy-6-nitro-2H-1,3-benzodioxole is a benzodioxole derivative characterized by an ethoxy (-OCH₂CH₃) substituent at position 4 and a nitro (-NO₂) group at position 6 of the fused benzene-dioxole ring system. The benzodioxole core (1,3-benzodioxole) consists of a benzene ring fused with a 1,3-dioxole ring, which confers unique electronic and steric properties. The ethoxy group is an electron-donating substituent, while the nitro group is strongly electron-withdrawing, creating a polarized electronic environment that may influence reactivity, solubility, and stability.

Properties

CAS No.

114426-30-1

Molecular Formula

C9H9NO5

Molecular Weight

211.173

IUPAC Name

4-ethoxy-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C9H9NO5/c1-2-13-7-3-6(10(11)12)4-8-9(7)15-5-14-8/h3-4H,2,5H2,1H3

InChI Key

KVFIQUSVDUMCON-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC2=C1OCO2)[N+](=O)[O-]

Synonyms

Benzene, 1-ethoxy-2,3-methylenedioxy-5-nitro- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Ethoxy-6-nitro-2H-1,3-benzodioxole with structurally related benzodioxole derivatives, focusing on substituents, functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Benzodioxole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Applications/Properties
This compound 4-ethoxy, 6-nitro C₉H₉NO₅ 227.17 g/mol Ethoxy, nitro, dioxole Likely high reactivity due to nitro group; potential explosive or pharmaceutical intermediate (inferred)
Piperonyl Butoxide 5-[(2-butoxyethoxy)methoxy], 6-propyl C₁₉H₃₀O₅ 338.44 g/mol Polyethoxy, propyl, dioxole Synergist in pyrethroid insecticides; enhances pesticide efficacy
4-Methoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole 4-methoxy, 6-allyl C₁₁H₁₂O₃ 192.21 g/mol Methoxy, allyl, dioxole Intermediate in flavor/fragrance synthesis; natural product analog
5-(Oxiran-2-yl)-2H-1,3-benzodioxole 5-epoxide C₉H₈O₃ 164.16 g/mol Epoxide, dioxole High electrophilic reactivity; used in regioselective syntheses
4-Methoxy-6-methyl-1,3-benzodioxole 4-methoxy, 6-methyl C₉H₁₀O₃ 166.18 g/mol Methoxy, methyl, dioxole Limited data; potential agrochemical intermediate
6-(2-Chloroethyl)-4-methoxy-1,3-benzodioxole 4-methoxy, 6-chloroethyl C₁₀H₁₁ClO₃ 214.65 g/mol Chloroethyl, methoxy, dioxole Reactive intermediate; safety concerns due to chlorine
5-(Chloromethyl)-6-propyl-1,3-benzodioxole 5-chloromethyl, 6-propyl C₁₁H₁₃ClO₂ 212.67 g/mol Chloromethyl, propyl, dioxole Likely used in cross-coupling reactions; hazardous

Key Comparative Insights:

Functional Group Influence: Nitro Group: The nitro group in this compound distinguishes it from most analogs. This group increases electrophilicity, making the compound prone to nucleophilic substitution or reduction reactions. It may also confer explosive properties or pharmacological activity, though direct evidence is lacking. Ethoxy vs. Synergistic Effects: Piperonyl Butoxide’s polyethoxy chain enhances its role as a pesticide synergist by inhibiting insect detoxification enzymes, a property absent in the nitro-substituted compound .

Reactivity and Stability :

  • The epoxide in 5-(Oxiran-2-yl)-2H-1,3-benzodioxole exhibits strain-driven reactivity, enabling rapid ring-opening reactions, whereas the nitro group in the target compound may stabilize negative charges or participate in resonance interactions .
  • Chlorinated derivatives (e.g., 6-(2-Chloroethyl)-4-methoxy-1,3-benzodioxole) show higher toxicity and environmental persistence compared to the ethoxy-nitro analog .

Pharmaceuticals: Allyl- and methoxy-substituted benzodioxoles are linked to natural products (e.g., myristicin analogs), while the nitro group could position the target compound as a nitroxoline-like antimicrobial agent .

Research Findings and Data Gaps

  • Synthetic Routes : Evidence on 2,2-difluoro-1,3-benzodioxole derivatives () suggests fluorinated analogs might be synthesized via similar pathways, but nitro-substituted variants require specialized nitration conditions.
  • Safety Data : While chlorinated benzodioxoles highlight flammability and toxicity risks (), the safety profile of this compound remains unstudied.
  • Regulatory Status : Piperonyl Butoxide’s regulatory history (e.g., expired registrations in Japan) underscores the need for rigorous evaluation of newer analogs like the nitro-substituted compound .

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